Cas no 1535323-72-8 (4-(Aminomethyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one)

4-(Aminomethyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one structure
1535323-72-8 structure
商品名:4-(Aminomethyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one
CAS番号:1535323-72-8
MF:C13H18N2O
メガワット:218.294823169708
CID:5706277
PubChem ID:83641099

4-(Aminomethyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one 化学的及び物理的性質

名前と識別子

    • EN300-1301164
    • 1535323-72-8
    • 4-(Aminomethyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one
    • 2(1H)-Quinolinone, 4-(aminomethyl)-3,4-dihydro-6-(1-methylethyl)-
    • インチ: 1S/C13H18N2O/c1-8(2)9-3-4-12-11(5-9)10(7-14)6-13(16)15-12/h3-5,8,10H,6-7,14H2,1-2H3,(H,15,16)
    • InChIKey: OZZSLNYCOOJYBS-UHFFFAOYSA-N
    • ほほえんだ: O=C1CC(CN)C2C=C(C=CC=2N1)C(C)C

計算された属性

  • せいみつぶんしりょう: 218.141913202g/mol
  • どういたいしつりょう: 218.141913202g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 265
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 55.1Ų

じっけんとくせい

  • 密度みつど: 1.072±0.06 g/cm3(Predicted)
  • ふってん: 365.5±42.0 °C(Predicted)
  • 酸性度係数(pKa): 14.51±0.40(Predicted)

4-(Aminomethyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1301164-500mg
4-(aminomethyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one
1535323-72-8
500mg
$891.0 2023-09-30
Enamine
EN300-1301164-2500mg
4-(aminomethyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one
1535323-72-8
2500mg
$1819.0 2023-09-30
Enamine
EN300-1301164-250mg
4-(aminomethyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one
1535323-72-8
250mg
$855.0 2023-09-30
Enamine
EN300-1301164-100mg
4-(aminomethyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one
1535323-72-8
100mg
$817.0 2023-09-30
Enamine
EN300-1301164-10000mg
4-(aminomethyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one
1535323-72-8
10000mg
$3992.0 2023-09-30
Enamine
EN300-1301164-1.0g
4-(aminomethyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one
1535323-72-8
1g
$0.0 2023-06-06
Enamine
EN300-1301164-5000mg
4-(aminomethyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one
1535323-72-8
5000mg
$2692.0 2023-09-30
Enamine
EN300-1301164-1000mg
4-(aminomethyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one
1535323-72-8
1000mg
$928.0 2023-09-30
Enamine
EN300-1301164-50mg
4-(aminomethyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one
1535323-72-8
50mg
$780.0 2023-09-30

4-(Aminomethyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one 関連文献

4-(Aminomethyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-2-oneに関する追加情報

Comprehensive Overview of 4-(Aminomethyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one (CAS No. 1535323-72-8)

The compound 4-(Aminomethyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one, identified by its CAS No. 1535323-72-8, is a structurally unique molecule that has garnered significant interest in pharmaceutical and biochemical research. This tetrahydroquinoline derivative is characterized by its aminomethyl and isopropyl functional groups, which contribute to its potential applications in drug discovery and development. Researchers are particularly intrigued by its molecular framework, which shares similarities with bioactive compounds known for modulating central nervous system (CNS) targets.

In recent years, the demand for novel heterocyclic compounds like 4-(Aminomethyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one has surged, driven by advancements in precision medicine and neurodegenerative disease research. A growing body of literature suggests that such compounds may play a role in addressing neuroinflammation and oxidative stress, two hot topics in contemporary neuroscience. The compound's CAS No. 1535323-72-8 is frequently searched in academic databases, reflecting its relevance in cutting-edge studies.

The synthesis of 4-(Aminomethyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one involves multi-step organic reactions, often starting from readily available quinoline precursors. Its aminomethyl group introduces a versatile handle for further derivatization, making it a valuable intermediate in medicinal chemistry. Researchers have explored its potential as a scaffold for designing small-molecule inhibitors, particularly in the context of kinase modulation and GPCR targeting, areas of high interest in oncology and metabolic disorder research.

From a physicochemical perspective, CAS No. 1535323-72-8 exhibits properties typical of tetrahydroquinoline derivatives, including moderate solubility in polar organic solvents and a defined melting point range. These characteristics are critical for its formulation in preclinical studies. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to validate its purity and structural integrity, ensuring reproducibility in research applications.

The growing emphasis on sustainable chemistry has also influenced the study of 4-(Aminomethyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one. Recent publications highlight efforts to optimize its synthesis using green solvents and catalytic methods, aligning with the broader trend toward environmentally friendly drug development. This focus resonates with the increasing number of searches for eco-friendly synthetic routes in academic and industrial circles.

In summary, 4-(Aminomethyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one (CAS No. 1535323-72-8) represents a promising candidate for further exploration in drug discovery. Its structural features, combined with emerging applications in CNS therapeutics and kinase inhibition, position it as a molecule of enduring scientific value. As research continues to uncover its full potential, this compound is likely to remain a focal point in the quest for innovative pharmacological solutions.

おすすめ記事

推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD